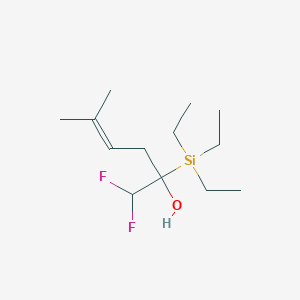
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is an organic compound characterized by the presence of difluoromethyl, methyl, and triethylsilyl groups attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the hydrosilylation of an appropriate alkyne, followed by difluoromethylation and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include difluoromethylated ketones, saturated alcohols, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The triethylsilyl group can act as a protecting group, facilitating selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound with a difluoromethyl and silyl group, used in similar applications.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Utilized in fluoroalkylation reactions.
Uniqueness
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
649717-95-3 |
|---|---|
Formule moléculaire |
C13H26F2OSi |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
1,1-difluoro-5-methyl-2-triethylsilylhex-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-6-17(7-2,8-3)13(16,12(14)15)10-9-11(4)5/h9,12,16H,6-8,10H2,1-5H3 |
Clé InChI |
PNNVCWRJDBENAN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(CC=C(C)C)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















